2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring substituted with chlorine atoms and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the thiophene ring is chlorinated at the 2 and 5 positions using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS). The final step involves coupling the chlorinated thiophene with the thiazole derivative through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Oxidation: Oxidized derivatives of the thiophene and thiazole rings
Reduction: Reduced amide derivatives
Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms
Scientific Research Applications
Chemistry
In chemistry, 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thiazole and thiophene rings are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets through its thiazole and thiophene rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions likely plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: A simpler analog with only the thiophene ring chlorinated.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Thiophene-2-carboxamide: A related compound with a carboxamide group on the thiophene ring.
Uniqueness
2,5-Dichloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of its chlorinated thiophene and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and therapeutic agents.
Properties
IUPAC Name |
2,5-dichloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS3/c13-9-4-6(10(14)20-9)11(17)16-12-15-7(5-19-12)8-2-1-3-18-8/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOZSDMPMGFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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